Process chemists scaling liquid-liquid extraction often encounter poor phase separation with tributylamine or azeotrope formation with triethylamine. Trihexylamine eliminates these failures through an optimized C6 chain length.
Available at ≥98% purity with consistent batch quality for kilo-lab to pilot-scale campaigns.
Trihexylamine (THA) is a highly hydrophobic, low-volatility tertiary amine featuring three six-carbon aliphatic chains. In industrial and advanced laboratory settings, it is primarily procured as a high-performance extractant, an acid scavenger, and a precursor for specialized ionic liquids and deep eutectic solvents. With a boiling point of 263–265 °C and a vapor pressure of <1 mmHg at 20 °C, THA offers robust thermal stability and minimal evaporative loss compared to lighter aliphatic amines . Its specific chain length strikes an optimal balance between phase-separation efficiency (hydrophobicity) and fluid processability (viscosity), making it a critical material for liquid-liquid extraction of carboxylic acids, selective metal recovery, and the synthesis of morphology-controlled nanomaterials.
Substituting Trihexylamine with shorter-chain analogs like Triethylamine (TEA) or Tributylamine (TBA) frequently leads to process failures due to insufficient hydrophobicity, higher aqueous solubility, and problematic volatility. For instance, TEA forms stable azeotropes with organic acids, actively preventing thermal separation [1], while TBA often fails to achieve the partition coefficients required for efficient reactive extraction[2]. Conversely, substituting THA with longer-chain analogs such as Trioctylamine (TOA) or Tridodecylamine introduces severe steric hindrance and significantly higher viscosity, which can impede mass transfer rates and alter reaction kinetics. Consequently, THA is strictly required when a workflow demands high extraction efficiency combined with manageable fluid dynamics and zero azeotropic interference.
Shorter-chain amines (C2–C4) may alter reaction kinetics and catalytic selectivity.
Tripropylamine or tributylamine may increase third-phase formation in solvent extraction.
Amine structure influences nanoparticle size; shorter chains yield larger, less uniform particles.
In the reactive extraction of itaconic acid from fermentation broths, the choice of tertiary amine chain length critically dictates recovery yields. Trihexylamine (THA) achieves an exceptional extraction efficiency of 97–99% and high partition coefficients (K-values of 26–84), matching the extractive power of heavier amines. In direct contrast, the shorter-chain Tributylamine (TBA) demonstrates poor phase partitioning, yielding an extraction efficiency of only 28–68% and K-values of just 0.4–2.1 under identical conditions [1].
| Evidence Dimension | Extraction efficiency (E%) and partition coefficient (K) |
| Target Compound Data | 97–99% E% (K = 26–84) |
| Comparator Or Baseline | Tributylamine (TBA): 28–68% E% (K = 0.4–2.1) |
| Quantified Difference | >30% absolute increase in extraction efficiency and >10x increase in partition coefficient |
| Conditions | Reactive extraction of 0.5 M itaconic acid using amine extractants in organic diluents |
Buyers scaling up bio-based organic acid recovery must specify THA over TBA to ensure commercially viable extraction yields and reliable phase separation.
Tertiary amines are utilized as stabilizing agents in the solution-growth of n-type ZnO nanostructures to quench radial growth and promote longitudinal extension. Trihexylamine provides the optimal steric profile, yielding the highest aspect ratio structures (20–38). When heavier, more sterically hindered amines such as Tridodecylamine are substituted, the aspect ratio drops significantly due to excessive blocking of the polar surfaces by the longer alkyl chains[1].
| Evidence Dimension | ZnO nanorod aspect ratio |
| Target Compound Data | Aspect ratio of 20–38 |
| Comparator Or Baseline | Tridodecylamine: Lowest aspect ratio (quantifiably inferior longitudinal growth) |
| Quantified Difference | THA maximizes aspect ratio, whereas longer chains sterically inhibit it |
| Conditions | Solution-grown n-type ZnO nanostructures stabilized by tertiary amines |
For electronic and photonic material procurement, THA is uniquely suited to drive high-aspect-ratio nanowire growth without the steric over-inhibition seen in longer-chain amines.
In processes requiring the reversible capture and subsequent thermal splitting of acids, the volatility and phase behavior of the amine are paramount. Triethylamine (TEA) forms a stable azeotrope with formic acid at 27 mol%, which renders direct thermal splitting intractable. Trihexylamine, with its near-zero vapor pressure (<1 mmHg at 20 °C) and high boiling point (263–265 °C), avoids azeotrope formation entirely, allowing for clean thermal desorption and continuous solvent recycling without evaporative losses [1].
| Evidence Dimension | Azeotrope formation and thermal splitting viability |
| Target Compound Data | No azeotrope formation; <1 mmHg vapor pressure |
| Comparator Or Baseline | Triethylamine (TEA): Forms stable azeotrope at 27 mol% acid; highly volatile |
| Quantified Difference | Complete elimination of azeotropic distillation barriers |
| Conditions | Thermal splitting of amine-acid adducts for acid recovery |
Process engineers must select THA over lighter amines like TEA to enable energy-efficient, azeotrope-free distillation and solvent recycling.
Directly following from its superior partition coefficients compared to TBA, THA is an ideal extractant for recovering high-value organic acids (e.g., itaconic, succinic, and propionic acids) from complex aqueous fermentation broths. Its hydrophobicity ensures rapid phase separation while maintaining a lower viscosity profile than TOA, facilitating easier pumping and mass transfer in industrial mixer-settlers[1].
THA is utilized to synthesize low-viscosity, highly hydrophobic protic ionic liquids (e.g., by pairing with decanoic or octanoic acid). Because THA-based PILs exhibit lower dynamic viscosities (5.65 to 20.90 mPa·s) than many conventional aprotic ionic liquids, they are highly procured for the selective liquid-liquid extraction of critical metals, such as scandium from rare earth element mixtures, without requiring extensive dilution [2].
Leveraging its specific steric footprint, THA is procured as a capping and shape-directing agent in the wet-chemical synthesis of metal oxide nanostructures. As demonstrated in ZnO nanowire growth, THA selectively passivates polar facets to drive high-aspect-ratio 1D growth, outperforming both under-protecting short-chain amines and over-hindering long-chain amines [3].
Irritant;Environmental Hazard